molecular formula C20H16O6 B2767169 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate CAS No. 170241-45-9

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2767169
CAS No.: 170241-45-9
M. Wt: 352.342
InChI Key: IVZSEOPVHWEPAH-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is a synthetic hybrid molecule designed for pharmaceutical and biological research. This compound features a chromen-4-one core, a privileged scaffold in medicinal chemistry, linked to a 1,3-benzodioxole moiety via the 3-position, a structural characteristic of isoflavonoids that confers distinct physiological functions compared to other flavonoids . The 7-position is functionalized with an acetyl group, which can influence the compound's bioavailability and metabolic profile. Potential Research Applications & Value The structural motifs present in this compound are associated with a wide spectrum of biological activities, making it a promising candidate for development as a Multi-Target Directed Ligand (MTDL) for complex neurodegenerative diseases like Alzheimer's . The chromenone (coumarin) core is extensively researched for its cholinesterase inhibitory activity, potentially acting on both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Furthermore, chromene and chromenone derivatives are well-known for their anticancer properties and have shown activity against human breast cancer cell lines in vitro . The benzo[d][1,3]dioxol (piperonyl) group is a common subunit in various bioactive molecules and may contribute to the compound's overall binding affinity and selectivity. Research Utility This chemical is intended for use as a standard or building block in: - Screening assays for anticancer, anticholinesterase, antioxidant, and anti-inflammatory activities. - Molecular docking studies to predict binding modes and affinities with enzymes like AChE, BuChE, farnesyltransferase, and arginine methyltransferase . - Pharmacokinetic and metabolic stability studies, where the acetyl group may be a site of enzymatic hydrolysis. Handling & Compliance This product is provided For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle the compound in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-6-ethyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-3-12-6-14-18(8-17(12)26-11(2)21)23-9-15(20(14)22)13-4-5-16-19(7-13)25-10-24-16/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZSEOPVHWEPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the initial formation of the benzodioxole moiety, followed by its integration into the chromenone structure. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer applications. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .

Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Derivatives containing the benzo[d][1,3]dioxole moiety have been synthesized and tested against a range of bacterial strains. The results indicated that these compounds exhibit notable antibacterial activity, potentially serving as lead compounds for the development of new antibiotics .

Enzyme Inhibition

α-Glucosidase Inhibition
Research has demonstrated that compounds related to 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by slowing down glucose absorption in the intestine .

Acetylcholinesterase Inhibition
Another area of investigation is the inhibition of acetylcholinesterase, an enzyme linked to Alzheimer’s disease. Compounds with similar structural features have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine, thereby improving neurotransmission .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure–activity relationship (SAR) is crucial for optimizing its pharmacological properties. Variations in substituents on the chromenone core have been systematically studied to enhance potency and selectivity against targeted enzymes or cancer cells .

Case Studies

StudyObjectiveFindings
Anticancer activityDemonstrated strong cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutics.
Antibacterial efficacyShowed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic class.
Enzyme inhibitionIdentified as a potent α-glucosidase inhibitor with implications for diabetes management.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it with analogs in the chromen-4-one and coumarin families. Below is a detailed analysis of key similarities and differences:

Structural Analogues
Compound Name Substituents (Positions) Key Differences Reference
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) - Benzodioxole (3) Lacks ethyl (6) and acetate (7) groups
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14) - 3,4-Dimethoxyphenyl (3) Methoxy groups instead of benzodioxole
3-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromen-7-yl acetate (31a) - Benzodioxole (3), acetate (7) Lacks ethyl group (6)
3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate - Ethyl (6), methyl (2), acetate (7) Additional methyl group at position 2

Key Observations :

  • Acetylation at Position 7 : The acetate group is a common feature in several analogs (e.g., 31a, 31b) and is hypothesized to stabilize the molecule against enzymatic degradation .
  • Benzodioxole vs. Methoxy/Aryl Groups : Compounds with benzodioxole (e.g., 13) exhibit distinct electronic properties compared to methoxy-substituted derivatives (e.g., 14), which may alter π-π stacking interactions in biological targets .
Physicochemical Properties
Property Target Compound 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14)
Melting Point (°C) Not reported 168–170 127–129
Molecular Weight (g/mol) 368.34 266.26 282.29
Key IR Absorptions (cm⁻¹) Not reported 1,715 (C=O), 1,609 (C-O-C) 1,715 (C=O), 1,250 (C-O)

Note: The absence of reported melting points or spectral data for the target compound highlights a gap in the literature .

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is a member of the chromene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H18O6\text{C}_{21}\text{H}_{18}\text{O}_{6}

This compound features a chromenone skeleton with a benzo[d][1,3]dioxole moiety that contributes to its biological properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of 1,3-dioxolanes have shown effectiveness against various Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MIC) of related compounds against selected bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus625
Compound BEnterococcus faecalis1250
Compound CPseudomonas aeruginosa312.5
Compound DEscherichia coli>2000

These results suggest that the presence of the benzo[d][1,3]dioxole ring enhances the antibacterial potency of the chromene derivatives, likely through interaction with bacterial cell walls or essential enzymes like Mur ligases .

Antifungal Activity

In vitro studies have demonstrated that similar compounds exhibit antifungal activity against Candida albicans. The following table presents the antifungal activity of selected compounds:

CompoundFungal StrainMIC (µg/mL)
Compound ECandida albicans156.25
Compound FAspergillus niger312.5
Compound GCryptococcus neoformans>2000

Most tested compounds showed significant antifungal activity, indicating that modifications in the chromene structure can lead to enhanced efficacy against fungal pathogens .

Anticancer Potential

Emerging research suggests that chromene derivatives may also exhibit anticancer properties. For example, studies have indicated that certain chromene-based compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The following findings illustrate this potential:

  • Cell Line Studies : Compounds similar to this compound demonstrated cytotoxic effects on human breast cancer (MCF7) and prostate cancer (PC3) cell lines.
  • Mechanism of Action : The proposed mechanism involves the inhibition of key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and caspases.

Case Studies

A notable study explored the synthesis and biological evaluation of various chromene derivatives, including our compound of interest. The results indicated that modifications at the 6-position significantly influenced both antibacterial and anticancer activities.

Case Study Example :
In a study published in Molecules, researchers synthesized multiple derivatives and evaluated their biological activities. The compound with a benzo[d][1,3]dioxole substituent exhibited superior activity against S. aureus compared to its analogs lacking this moiety .

Q & A

Q. How should researchers analyze conflicting thermal stability data from DSC and TGA?

  • Methodological Answer : DSC may indicate melting points, while TGA reveals decomposition. Cross-validate with dynamic mechanical analysis (DMA) to assess viscoelastic properties. Investigate polymorphic forms via PXRD if discrepancies persist .

Q. What statistical methods are appropriate for dose-response studies with non-linear behavior?

  • Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curve) in software like GraphPad Prism. Apply Akaike’s information criterion (AIC) to compare model fits and bootstrap resampling for confidence intervals .

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